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Compound of Interest

Compound Name: 3-Amino-1,1-diethoxypropan-2-ol

Cat. No.: B056550 Get Quote

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for the specific compound

"3-Amino-1,1-diethoxypropan-2-ol" is not readily available in public databases. This guide

presents a summary of spectroscopic information for structurally related compounds to provide

an estimation of its expected spectral characteristics. The experimental protocols described are

general methodologies applicable to the analysis of similar organic molecules.

Introduction
3-Amino-1,1-diethoxypropan-2-ol is a functionalized amino alcohol with potential applications

in organic synthesis and drug development. A thorough understanding of its structural and

electronic properties through spectroscopic analysis is crucial for its identification,

characterization, and quality control. This technical guide provides an overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, based on the analysis of analogous structures. It also outlines standard

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
Due to the absence of direct experimental data for 3-Amino-1,1-diethoxypropan-2-ol, the

following sections present data from structurally similar compounds: 3-Amino-1,2-propanediol,

1,3-Diethoxy-2-propanol, and 3-Amino-1-propanol. These compounds share key functional

groups with the target molecule and can be used to infer its spectral properties.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of Related Compounds
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data of Related Compounds

Compound Name Solvent
Chemical Shift (δ) ppm
and Multiplicity

(S)-2-aminopropan-1-ol

hydrochloride[1]
MeOD

1.35 (d, 3H), 3.41 (m, 1H),

3.60 (m, 1H), 3.77 (m, 1H)

3-Amino-1-propanol[2] CDCl₃

Data available by viewing the

full spectrum on the source

website.

Table 2: ¹³C NMR Data of Related Compounds

Compound Name Chemical Shift (δ) ppm

3-Amino-1,2-propanediol[3] Spectrum available on the source website.

(S)-2-aminopropan-1-ol hydrochloride[1] 15 (s), 51 (m), 64 (s)

Infrared (IR) Spectroscopy Data of Related Compounds
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopy Data of Related Compounds
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Compound Name Technique Key Peak Positions (cm⁻¹)

3-Amino-1,2-propanediol[4] FTIR (Film)
Spectrum available on the

source website.

3-Amino-1,2-propanediol[4] ATR-IR
Spectrum available on the

source website.

tert-butyl-N-(3-hydroxypropyl)

carbamate (from 3-amino-1-

propanol)[5]

Not specified
1529, 1370, 1688 (related to

N-tBOC protection)

3-Amino-1,2-propanediol[6] Not specified
Spectrum available on the

source website.

Mass Spectrometry (MS) Data of Related Compounds
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of Related Compounds

Compound Name Ionization Method Key m/z values

3-Amino-1,2-propanediol[4][7] GC-MS (EI)

Top Peak: 30 m/z, 2nd

Highest: 18 m/z, 3rd Highest:

60 m/z

3-Amino-1,2-propanediol[4] LC-MS (ESI-QQ) Precursor [M+H]⁺: 91.9

1,3-Diethoxy-2-propanol[8] GC-MS (EI-B) 61, 59, 31

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a compound like 3-
Amino-1,1-diethoxypropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).
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Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF).

Data Acquisition:

Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a constant

flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile compounds): Inject the

sample onto a GC column to separate it from impurities before it enters the mass

spectrometer.

Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular

weight. Analyze the fragmentation pattern to gain structural information.
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Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.

Compound Synthesis & Purification

Data Interpretation

Synthesis of
3-Amino-1,1-diethoxypropan-2-ol

Purification
(e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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